molecular formula C12H24 B12545323 5-Methyl-1-undecene CAS No. 146919-79-1

5-Methyl-1-undecene

Cat. No.: B12545323
CAS No.: 146919-79-1
M. Wt: 168.32 g/mol
InChI Key: HNWYNXVFBLSLQE-UHFFFAOYSA-N
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Description

5-Methyl-1-undecene (CAS Registry Number: 74630-38-9) is an organic compound with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . This branched alkene is a subject of interest in chemical ecology and microbiology research, particularly for its role in microbial interactions. Studies indicate that 1-undecene derivatives, such as 5-Methyl-1-undecene, are volatile organic compounds (VOCs) released by certain bacteria, including Pseudomonas species, and have been shown to exhibit antifungal activity, suppressing the mycelial growth of various plant pathogenic fungi . Researchers value this compound for exploring interspecies competition, the mechanisms of soil fungistasis, and the potential development of novel biocontrol agents. Its properties are also relevant in fundamental chemical studies, such as investigating the hydroalumination and carboalumination kinetics of internal olefins . Key physicochemical properties include a calculated boiling point of approximately 470.20 K (197.05 °C) and a calculated melting point of 208.24 K (-64.91 °C) . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146919-79-1

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

5-methylundec-1-ene

InChI

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,12H,2,4,6-11H2,1,3H3

InChI Key

HNWYNXVFBLSLQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methyl 1 Undecene and Its Analogs

Established Olefin Synthesis Strategies Applicable to 5-Methyl-1-undecene

Cross-Metathesis Routes to Branched Undecenes

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, offers a direct route to branched undecenes. libretexts.orgmasterorganicchemistry.com Cross-metathesis involves the reaction of two different alkenes, catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs catalysts. masterorganicchemistry.comorganic-chemistry.orgrsc.org In the context of synthesizing a compound like 5-Methyl-1-undecene, this would typically involve the cross-metathesis of 1-heptene (B165124) with 3-methyl-1-butene.

The general mechanism, known as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal alkylidene intermediate and the alkene substrates. libretexts.org This process allows for the exchange of alkylidene fragments between the two reacting olefins. masterorganicchemistry.com

A key challenge in cross-metathesis is achieving high selectivity for the desired cross-product over undesired homodimerization products. organic-chemistry.orgrsc.org The outcome of the reaction is influenced by several factors, including the inherent reactivity of the alkene substrates and the choice of catalyst. rsc.org For instance, the reaction between a highly reactive terminal alkene (Type I) and a less reactive, more sterically hindered alkene (Type II) can favor the formation of the cross-metathesis product. rsc.org The use of second-generation Grubbs and Hoveyda-Grubbs catalysts often provides improved activity and selectivity. upv.esrsc.org

Parameter Description Relevance to 5-Methyl-1-undecene Synthesis
Reactants 1-heptene and 3-methyl-1-buteneThese would be the logical starting materials for the synthesis of 5-Methyl-1-undecene via cross-metathesis.
Catalyst Ruthenium-based catalysts (e.g., Grubbs catalysts)These are the standard catalysts for olefin metathesis reactions. masterorganicchemistry.comorganic-chemistry.orgrsc.org
Mechanism Chauvin mechanism ([2+2] cycloaddition/cycloreversion)This is the accepted mechanism for olefin metathesis. libretexts.org
Selectivity Cross-product vs. homo-dimersA critical factor to control for an efficient synthesis. organic-chemistry.orgrsc.org

A patent describes the synthesis of terminal alkenes from internal alkenes using cross-metathesis, highlighting the industrial relevance of this methodology. google.com Furthermore, studies have shown the successful cross-metathesis of vinylsilanes with olefins, indicating the broad scope of this reaction. researchgate.net

Organometallic Coupling Reactions for Undecene Skeletons

Organometallic coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Several of these methods can be adapted for the synthesis of the undecene skeleton found in 5-Methyl-1-undecene.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide or triflate. scirp.orglibretexts.org To construct a branched undecene, a possible strategy would involve the coupling of an alkenylboronic acid, such as 1-undecen-5-ylboronic acid, with a methyl halide, or conversely, coupling 5-bromo-1-undecene with a methylboronic acid derivative. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki-Miyaura coupling is known for its high functional group tolerance. scirp.org Research has demonstrated the successful coupling of 3-pyridyl triflates with alkenylboronates, showcasing the utility of this reaction in constructing complex branched alkenes. nih.gov

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide or triflate. wikipedia.orgtaylorandfrancis.com For the synthesis of a branched undecene, an organozinc reagent like 5-undecenylzinc halide could be coupled with a methyl halide. The Negishi coupling is particularly useful as it allows for the coupling of sp3, sp2, and sp hybridized carbon atoms. wikipedia.org While powerful, organozinc reagents can be sensitive to moisture and air. taylorandfrancis.com Nickel-catalyzed Negishi couplings have been shown to be effective for various sp2-sp3 and sp3-sp3 couplings. wikipedia.orgorganic-chemistry.org

Coupling Reaction Key Reactants Catalyst Key Features
Suzuki-Miyaura Organoboron compound and Organohalide/Triflate libretexts.orgPalladium libretexts.orgHigh functional group tolerance. scirp.org
Negishi Organozinc compound and Organohalide/Triflate wikipedia.orgPalladium or Nickel wikipedia.orgCouples sp, sp2, and sp3 carbons. wikipedia.org

Wittig and Horner-Wadsworth-Emmons Olefination Pathways for Related Structures

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic methods for the synthesis of alkenes from carbonyl compounds. nrochemistry.comorganic-chemistry.org These reactions are particularly useful for creating the double bond in a specific position.

Wittig Reaction: This reaction utilizes a phosphorus ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. edubirdie.comumass.edu To synthesize a structure related to 5-Methyl-1-undecene, one could envision the reaction of a C6 aldehyde (hexanal) with a phosphorus ylide derived from 1-bromo-4-methylpentane. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. nrochemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. e-bookshelf.de This reaction typically shows a high selectivity for the formation of (E)-alkenes. wikipedia.orgresearchgate.net For a related structure, one could react hexanal (B45976) with the anion of diethyl (4-methylpentyl)phosphonate.

Reaction Key Reagents Carbonyl Substrate Key Product Feature
Wittig Phosphorus ylide wikipedia.orgAldehyde or Ketone wikipedia.orgStereoselectivity depends on ylide stability. nrochemistry.com
Horner-Wadsworth-Emmons Phosphonate carbanion wikipedia.orgAldehyde or Ketone wikipedia.orgPredominantly forms (E)-alkenes. wikipedia.orgresearchgate.net

Novel and Emerging Synthetic Approaches for Branched Alkenes

Catalytic Anti-Markovnikov Hydration and Hydrofunctionalization Strategies

Recent advances in catalysis have led to the development of methods for the anti-Markovnikov functionalization of alkenes, providing routes to primary alcohols and other functional groups from terminal alkenes. researchgate.nettum.de

Anti-Markovnikov Hydration: Traditional acid-catalyzed hydration of terminal alkenes follows Markovnikov's rule to yield secondary alcohols. researchgate.netnih.gov However, methods to achieve anti-Markovnikov hydration, which would produce a primary alcohol from a terminal alkene, are highly valuable. One approach involves hydroboration-oxidation, which proceeds with anti-Markovnikov selectivity. researchgate.net More direct catalytic methods are also emerging. For example, ruthenium complexes have been shown to catalyze the anti-Markovnikov hydration of terminal alkynes to aldehydes, which can then be reduced to the corresponding primary alcohols. tum.deorganic-chemistry.org Enzymatic systems, such as styrene (B11656) monooxygenase, have also been reported to catalyze the anti-Markovnikov hydration of terminal aryl alkenes with high regioselectivity. nih.govresearchgate.net

Hydrofunctionalization: This broader category encompasses the addition of a hydrogen atom and a functional group across a double bond. researchgate.net Cobalt-catalyzed hydrofunctionalization of alkenes has emerged as a powerful tool. acs.orgnih.gov These reactions can introduce a variety of functionalities with high regioselectivity. Nickel-catalyzed hydrofunctionalization has also been extensively studied, with the ability to functionalize both terminal and internal alkenes to produce either linear or branched products, often guided by directing groups within the substrate. nih.gov

Direct Alkylation and Cross-Hydroalkenylation of Alkenes

Directly forming carbon-carbon bonds by adding alkyl groups across a double bond is an atom-economical approach to synthesizing more complex molecules from simple alkenes.

Direct Alkylation: This involves the direct addition of an alkyl group to an alkene. libretexts.org One method involves the alkylation of enolates, where an α-hydrogen of a carbonyl compound is replaced by an alkyl group. libretexts.org More recently, methods for the direct alkylation of alkenes themselves have been developed. For instance, a system using Fe3+/H2O2 has been shown to mediate the regioselective alkylation or arylation of alkenes with sulfoxides acting as the alkyl or aryl source. researchgate.netorganic-chemistry.org This method allows for the synthesis of di-, tri-, and tetra-substituted alkenes. organic-chemistry.org Iridium catalysis has also been employed for the direct branched-selective α-alkylation of cyclic ketones with simple alkenes. nih.gov

Cross-Hydroalkenylation: This reaction involves the coupling of two different alkenes to form a new, more complex alkene. Nickel-hydride catalysts bearing chiral N-heterocyclic carbene (NHC) ligands have been used for the asymmetric tail-to-tail cross-hydroalkenylation of vinylarenes with terminal olefins, yielding branched products with high enantioselectivity. researchgate.net This approach has been extended to the cross-hydroalkenylation of cyclic 1,3-dienes with heterosubstituted terminal olefins. researchgate.net Furthermore, iridium-catalyzed asymmetric hydroalkenylation of α-olefins has been achieved through the directed C-H cleavage of enamides, leading to trisubstituted alkenes. snnu.edu.cn Dual copper hydride and palladium catalysis has also been shown to enable the regioselective hydroalkenylation of terminal olefins. mit.edu These methods represent a significant step towards the efficient and selective synthesis of complex branched alkenes from simple starting materials. acs.org

Asymmetric Synthesis Considerations for Chiral Branched Olefins

The asymmetric synthesis of chiral branched olefins, like 5-methyl-1-undecene, requires precise control over the formation of the stereogenic center. This is often achieved through the use of chiral catalysts or auxiliaries that can differentiate between the prochiral faces of a substrate. nih.gov

Several catalytic enantioselective reactions have been developed for the transformation of terminal alkenes into chiral products. nih.govnih.gov These methods often employ transition metal catalysts, such as those based on rhodium, palladium, or iridium, in conjunction with chiral ligands. nih.govchinesechemsoc.orgnih.gov For instance, rhodium-catalyzed asymmetric hydroformylation can favor the formation of branched aldehydes from terminal alkenes with high enantioselectivity. nih.gov Similarly, palladium-catalyzed allylic C-H alkylation has been shown to be effective for a wide range of α-alkenes, providing access to chiral γ,δ-unsaturated amides. researchgate.net

The choice of ligand is crucial for achieving high levels of stereocontrol. chinesechemsoc.orgnih.gov Chiral phosphoramidite (B1245037) ligands, for example, have been instrumental in promoting high stereo- and branch-selectivity in certain reactions. researchgate.net Additionally, new classes of chiral sulfur-based olefin ligands have been developed and successfully used in rhodium-catalyzed asymmetric additions. acs.org

The substrate itself can also influence the stereochemical outcome. For instance, in the synthesis of chiral β-branched esters, an isomerization approach has been developed where the enantioselectivity is not limited by the steric differentiation of the substituents at the prochiral center. rsc.org This allows for a broad substrate scope, including those with exocyclic alkenes. rsc.org

A key challenge in the asymmetric synthesis of branched olefins is the potential for the formation of achiral linear products as byproducts. nih.gov The regioselectivity of the reaction, which dictates the preference for the branched versus the linear isomer, is therefore a critical consideration. nih.gov

Below is a table summarizing various asymmetric methodologies applicable to the synthesis of chiral branched olefins:

Catalyst System Reaction Type Key Features Reference
Rh(acac)(CO)₂ / bobphosAsymmetric HydroformylationHigh enantioselectivity for branched aldehydes. nih.gov
Pd / Chiral PhosphoramiditeAllylic C-H AlkylationAccommodates a wide range of α-alkenes. researchgate.net
Rh / Chiral Sulfur-Olefin LigandAsymmetric ArylationHighly enantioselective for tetrasubstituted carbon stereocenters. nih.govacs.org
Ir / Chiral LigandAsymmetric Allylic SubstitutionHigh regioselectivity for branched products. nih.gov
Rh / Chiral Diene LigandIsomerization/OxidationBroad substrate scope for chiral β-branched esters. rsc.org

Green Chemistry Principles in 5-Methyl-1-undecene Production

The application of green chemistry principles to the synthesis of 5-methyl-1-undecene and other olefins is focused on developing more environmentally benign and sustainable processes. This includes the use of safer solvents, the development of catalyst-free methodologies, and the maximization of atom economy through the use of sustainable feedstocks.

Solvent-Free and Catalyst-Free Methodologies

While the complete elimination of both solvents and catalysts for the synthesis of 5-methyl-1-undecene is a significant challenge, research into related transformations offers insights into potential "greener" approaches. For instance, the in-situ generation of diimide from novel reagent combinations allows for the hydrogenation of alkenes and alkynes without the need for a metal catalyst. organic-chemistry.org This type of reaction, if adaptable to the specific bond formations required for 5-methyl-1-undecene, could represent a significant step towards catalyst-free synthesis.

Atom Economy and Sustainable Feedstock Utilization in Undecene Synthesis

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. In the context of undecene synthesis, this involves designing reaction pathways that minimize the generation of byproducts.

The use of sustainable feedstocks is another crucial aspect. Alkenes, including undecene, are considered attractive starting materials as they can be derived from large-scale industrial processes. nih.gov The development of methods that utilize readily available and renewable feedstocks is a key goal. For example, some synthetic routes to complex molecules start from commercially available and readily accessible materials like (E)-2-alkene-1-ols. nih.gov

Mechanistic Investigations of 5-Methyl-1-undecene Formation Reactions

Understanding the reaction mechanisms involved in the formation of 5-methyl-1-undecene is crucial for optimizing reaction conditions and improving selectivity. Mechanistic studies often focus on the intermediates and transition states that govern the stereochemical and regiochemical outcomes.

For example, in rhodium-catalyzed hydroformylation, the regioselectivity is determined during the olefin insertion step. nih.gov The formation of either a branched or linear product depends on the relative stability of the corresponding rhodium-alkene complex intermediates. nih.gov

In palladium-catalyzed allylic C-H alkylation, mechanistic studies have revealed that the regioselectivity is influenced by both the coordination of the nucleophile and the behavior of the chiral ligand. researchgate.net The mono-ligation of chiral phosphoramidite ligands has been shown to be important for achieving high levels of stereo- and branch-selectivity. researchgate.net

The stereoselective synthesis of trisubstituted alkenes can be achieved through various methods, including those starting from allylic alcohols. redalyc.orgscielo.org.bo For instance, the synthesis of (Z)-6-methyl-5-undecene has been accomplished via the stereoselective epoxidation of an allylic alcohol, followed by conversion to a vicinal diol and subsequent stereospecific deoxygenation. redalyc.orgscielo.org.bo The mechanism of each step dictates the final stereochemistry of the alkene.

Investigations into the synthesis of related chiral compounds, such as those involving Evans chiral auxiliaries, have also provided valuable mechanistic insights. For example, a study on the synthesis of (R)-2-isopropyl-5-methylhex-5-enal revealed significant competing O-alkylation during a key alkylation step, a previously unreported phenomenon. researchgate.net

Elucidating the Reactivity Profile and Transformation Pathways of 5 Methyl 1 Undecene

Catalytic Functionalization of the Terminal Alkene Moiety

The terminal double bond of 5-methyl-1-undecene is amenable to a variety of catalytic functionalization reactions, enabling the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds.

Olefin Cross-Metathesis with Diverse Substrates

Olefin cross-metathesis is a powerful tool for the formation of new carbon-carbon double bonds. sci-hub.se In the context of 5-methyl-1-undecene, this reaction allows for the coupling of the undecenyl chain with a variety of olefinic partners. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, which are known for their functional group tolerance and high activity. illinois.eduharvard.edu

The cross-metathesis of 5-methyl-1-undecene with electron-deficient olefins, such as acrylates or vinyl ketones, can proceed with high selectivity for the cross-product over homodimerization products. This is attributed to the difference in electronic properties and reactivity between the two olefin partners. sci-hub.se Similarly, cross-metathesis with vinyl halides can provide access to vinylated undecene derivatives. organic-chemistry.org

Table 1: Illustrative Examples of Olefin Cross-Metathesis with 5-Methyl-1-undecene

Cross-Metathesis PartnerCatalystProduct
Methyl acrylateGrubbs II(E)-Methyl 7-methyltridec-2-enoate
AcrylonitrileHoveyda-Grubbs II(E)-7-Methyltridec-2-enenitrile
Styrene (B11656)Grubbs I(E)-1-Phenyl-6-methyl-1-dodecene

Note: The above table is illustrative and based on general principles of olefin cross-metathesis, as specific literature on 5-methyl-1-undecene is limited.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-X moiety across the double bond of 5-methyl-1-undecene, where X can be a boron, silicon, or nitrogen-containing group. These reactions are highly valuable for introducing functionality at the terminal position of the alkyl chain.

Hydroboration-Oxidation: The hydroboration of 5-methyl-1-undecene with borane (B79455) (BH3) or its complexes, followed by oxidation with hydrogen peroxide, results in the anti-Markovnikov addition of water across the double bond. libretexts.orgyoutube.com This two-step sequence yields 5-methylundecan-1-ol with high regioselectivity. libretexts.org The reaction proceeds through a syn-addition of the B-H bond, leading to a specific stereochemical outcome if the substrate is chiral. youtube.com

Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond, or hydrosilylation, can be catalyzed by various transition metals, most commonly platinum or rhodium complexes. rsc.org The regioselectivity of this reaction can be controlled by the choice of catalyst and silane. While platinum catalysts often favor the terminal silylated product (anti-Markovnikov), rhodium catalysts can exhibit different selectivities. rsc.orgresearchgate.net The resulting alkylsilanes are versatile synthetic intermediates.

Hydroamination: The direct addition of an N-H bond across the double bond is an atom-economical method for the synthesis of amines. This reaction can be catalyzed by early transition metals, lanthanides, or late transition metals. nih.gov For terminal alkenes like 5-methyl-1-undecene, the reaction typically yields the terminal amine. Intramolecular versions of this reaction are also possible if an amine functionality is present elsewhere in the molecule.

Table 2: Summary of Hydrofunctionalization Reactions of 5-Methyl-1-undecene

ReactionReagentsMajor Product
Hydroboration-Oxidation1. BH3-THF 2. H2O2, NaOH5-Methylundecan-1-ol
HydrosilylationHSiCl3, Pt catalyst1-(Trichlorosilyl)-5-methylundecane
HydroaminationNH3, Rh catalyst5-Methylundecan-1-amine

Note: This table provides expected products based on established reactivity patterns for terminal alkenes.

Asymmetric Hydrogenation and Stereoselective Isomerization Studies

Asymmetric Hydrogenation: While the hydrogenation of the terminal double bond of 5-methyl-1-undecene to form 5-methylundecane (B167939) is straightforward, achieving enantioselectivity in the hydrogenation of a prochiral alkene is a significant area of research. Although 5-methyl-1-undecene itself is not prochiral at the double bond, derivatives of it could be suitable substrates for asymmetric hydrogenation using chiral ruthenium or rhodium catalysts. rsc.orgnih.govkanto.co.jpresearchgate.netrsc.org For instance, if a substituent were introduced at the 2-position, asymmetric hydrogenation could lead to the formation of a chiral center.

Stereoselective Isomerization: The terminal double bond of 5-methyl-1-undecene can be isomerized to internal positions along the carbon chain. This process can be catalyzed by various transition metal complexes, including those of ruthenium, rhodium, and iron. mit.edunih.gov The stereoselectivity of this isomerization (i.e., the formation of E or Z isomers) can be influenced by the catalyst and reaction conditions. This transformation can be a key step in tandem reaction sequences, where the in-situ generated internal alkene undergoes a subsequent reaction. mit.edu

Oxidative Transformations and Elucidation of Reaction Products

The electron-rich double bond of 5-methyl-1-undecene is susceptible to attack by various oxidizing agents, leading to a range of oxygenated products.

Epoxidation Chemistry and Diastereoselectivity

Epoxidation involves the conversion of the double bond into a three-membered cyclic ether, an epoxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For a terminal alkene like 5-methyl-1-undecene, the product is 2-(4-methylnonyl)oxirane. In cases where a chiral center is present in the molecule, the epoxidation can exhibit diastereoselectivity, with the oxidant preferentially attacking one face of the double bond over the other. nih.govnih.govstackexchange.com

Oxidative Cleavage and Controlled Degradation Pathways

The double bond of 5-methyl-1-undecene can be cleaved under strong oxidizing conditions, leading to smaller carbonyl-containing fragments.

Ozonolysis: Ozonolysis is a powerful method for cleaving double bonds. youtube.commasterorganicchemistry.comyoutube.comyoutube.com Treatment of 5-methyl-1-undecene with ozone (O3) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields 4-methylnonanal (B3059071) and formaldehyde. youtube.comresearchgate.net An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the aldehyde to a carboxylic acid, yielding 4-methylnonanoic acid and carbon dioxide. masterorganicchemistry.com

Permanganate (B83412) Oxidation: Oxidation with potassium permanganate (KMnO4) can also lead to cleavage of the double bond, particularly under hot, acidic, or basic conditions. canada.cayoutube.com Under these conditions, 5-methyl-1-undecene would be cleaved to produce 4-methylnonanoic acid and carbon dioxide.

Table 3: Products of Oxidative Cleavage of 5-Methyl-1-undecene

ReactionReagentsProducts
Ozonolysis (Reductive Workup)1. O3 2. (CH3)2S4-Methylnonanal, Formaldehyde
Ozonolysis (Oxidative Workup)1. O3 2. H2O24-Methylnonanoic acid, Carbon dioxide
Permanganate Oxidation (Hot, Acidic)KMnO4, H+, Δ4-Methylnonanoic acid, Carbon dioxide

Halogenation and Hydrohalogenation Reaction Mechanisms

The reactivity of the terminal double bond in 5-methyl-1-undecene is characteristic of alpha-olefins, making it susceptible to electrophilic addition reactions. Halogenation and hydrohalogenation are fundamental transformations for this class of compounds.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to 5-methyl-1-undecene proceeds via an electrophilic addition mechanism. The reaction is regioselective and typically follows Markovnikov's rule. masterorganicchemistry.com

The mechanism involves two primary steps:

Protonation of the alkene : The π electrons of the double bond act as a nucleophile, attacking the electrophilic proton of the hydrogen halide. This breaks the H-X bond and the C=C π-bond, forming a new C-H σ-bond. pressbooks.pub This step is the rate-determining step of the reaction. masterorganicchemistry.com For 5-methyl-1-undecene, the proton will add to the terminal carbon (C1), which is bonded to more hydrogen atoms. This leads to the formation of a more stable secondary carbocation at the C2 position.

Nucleophilic attack by the halide ion : The resulting halide anion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation. pressbooks.pub This results in the formation of a new C-X σ-bond, yielding the final alkyl halide product.

Due to the formation of the more stable secondary carbocation, the major product of the hydrohalogenation of 5-methyl-1-undecene is the 2-halo-5-methylundecane, in accordance with Markovnikov's rule. youtube.com The reaction proceeds through a carbocation intermediate, which means rearrangements are possible if a more stable carbocation can be formed, though in this specific structure, a significant rearrangement is not expected. youtube.com

Halogenation

The addition of halogens (typically Br₂ or Cl₂) across the double bond of 5-methyl-1-undecene also proceeds through an electrophilic addition mechanism, but with a different intermediate.

The mechanism is as follows:

Formation of a halonium ion : As a halogen molecule (e.g., Br₂) approaches the electron-rich double bond, it becomes polarized. The alkene's π electrons attack the proximal halogen atom, displacing the other as a halide ion. youtube.com Simultaneously, a lone pair on the attacking halogen atom forms a bond back to the other carbon of the original double bond, creating a cyclic halonium ion intermediate (e.g., a bromonium ion). youtube.com This three-membered ring prevents the formation of a simple carbocation and has significant stereochemical implications.

Nucleophilic attack by the halide ion : The halide ion, formed in the first step, then attacks one of the carbons of the cyclic intermediate from the side opposite to the halonium bridge (anti-addition). youtube.com This backside attack opens the ring and results in the formation of a vicinal dihalide, where the two halogen atoms are on adjacent carbons with an anti-stereochemical relationship.

For 5-methyl-1-undecene, this reaction would yield 1,2-dihalo-5-methylundecane.

Polymerization and Oligomerization Studies of 5-Methyl-1-undecene

Ziegler-Natta and Metallocene Catalyzed Polymerization

The polymerization of α-olefins like 5-methyl-1-undecene is of significant industrial importance and is effectively achieved using Ziegler-Natta and metallocene catalysts. libretexts.orgnih.gov

Ziegler-Natta Catalysts: Discovered in the 1950s, traditional Ziegler-Natta (ZN) catalysts are heterogeneous systems typically composed of a titanium compound (like TiCl₄) and an organoaluminum co-catalyst (like triethylaluminium, Al(C₂H₅)₃). behinpolymerco.comwikipedia.org These catalysts are highly effective for producing linear, high-molecular-weight polymers. nih.govbehinpolymerco.com The polymerization mechanism involves the insertion of the monomer into the transition metal-carbon bond at the active site of the catalyst. ZN catalysts can produce stereoregular polymers, such as isotactic polypropylene (B1209903), due to the specific structure of the catalyst's active sites. wikipedia.org For a substituted α-olefin like 5-methyl-1-undecene, these catalysts would be expected to produce high-density, potentially stereoregular polymers.

Metallocene Catalysts: Metallocene catalysts represent a more modern class of single-site catalysts, typically based on Group 4 metals like zirconium (Zr) or titanium (Ti) sandwiched between cyclopentadienyl (B1206354) (Cp) ligands. libretexts.orgsoftbeam.net Unlike the multiple active sites in heterogeneous ZN catalysts, metallocenes have well-defined, single active sites. nih.gov This allows for precise control over the polymer's microstructure, molecular weight, and molecular weight distribution, which is often much narrower than that obtained with traditional ZN catalysts. ymerdigital.commdpi.com Activation of these catalysts usually requires a co-catalyst, with methylaluminoxane (B55162) (MAO) being the most common. ymerdigital.com The steric and electronic properties of the metallocene's ligand framework can be systematically modified to tailor the properties of the resulting polymer, making them highly versatile for creating new materials. tue.nl

Catalyst TypeTypical ComponentsKey Advantages for α-Olefin PolymerizationResulting Polymer Characteristics
Ziegler-Natta (Heterogeneous)TiCl₄ + Al(C₂H₅)₃High activity, produces high molecular weight polymers. behinpolymerco.comHigh linearity, potential for high stereoregularity (isotacticity), broad molecular weight distribution. wikipedia.org
Metallocene (Homogeneous)Cp₂ZrCl₂ + MAOSingle-site nature allows precise control over polymer architecture. nih.govNarrow molecular weight distribution, uniform comonomer incorporation, tunable stereoselectivity (isotactic, syndiotactic, atactic). ymerdigital.com

Radical Polymerization Kinetics and Mechanisms

While Ziegler-Natta and metallocene catalysis are the preferred methods for polymerizing α-olefins, radical polymerization presents an alternative, albeit more challenging, pathway. Free radical polymerization (FRP) is a robust method tolerant to many functional groups. uliege.be

The primary difficulty in the radical polymerization of 1-alkenes like 5-methyl-1-undecene is the propensity for allylic hydrogen abstraction. The propagating radical can abstract a hydrogen atom from the carbon adjacent to the double bond of an incoming monomer molecule. This chain transfer reaction is highly efficient and results in the formation of a stable, resonance-delocalized allylic radical. This new radical is generally not reactive enough to initiate a new polymer chain, effectively terminating the polymerization process.

This competing allylic abstraction reaction leads to the formation of only low molecular weight polymers or oligomers. researchgate.net Consequently, conventional free-radical polymerization is generally not a commercially viable method for producing high polymers from 5-methyl-1-undecene. However, reversible deactivation radical polymerization (RDRP) techniques, such as reversible addition–fragmentation chain-transfer (RAFT) polymerization, can offer better control but are still subject to the inherent reactivity of the monomer. nih.gov

Copolymerization with Functionalized Monomers

The incorporation of functional groups into polyolefins is a key strategy for enhancing properties such as adhesion, printability, and compatibility with other materials. Metallocene catalysts, in particular, have shown promise in the copolymerization of ethylene (B1197577) and α-olefins with polar, functionalized monomers. nih.gov

Copolymerizing 5-methyl-1-undecene with functionalized monomers can be achieved, though challenges exist. Early transition metal catalysts, like Ziegler-Natta and many metallocenes, are often poisoned by the heteroatoms (e.g., oxygen, nitrogen) in polar monomers. nih.gov Strategies to overcome this include:

Protecting the functional group : The polar group on the comonomer can be masked with a protecting group that is later removed after polymerization.

Using late transition metal catalysts : These catalysts are generally more tolerant to polar functional groups.

Using sterically encumbered comonomers : Some catalyst systems, such as constrained geometry catalysts (CGC), have open coordination sites that can accommodate bulkier, functionalized monomers. nih.gov

Successful copolymerization can introduce functionalities into the resulting polymer backbone, creating materials with tailored properties. For example, copolymerizing with monomers containing ester or hydroxyl groups can lead to degradable or more hydrophilic polyolefins. rsc.org

Copolymerization StrategyDescriptionExample Functional MonomersPotential Benefit for Poly(5-methyl-1-undecene)
Metallocene-Catalyzed CopolymerizationIncorporates polar comonomers using tolerant catalyst systems or protection chemistry. nih.govMethyl methacrylate, acrylates, vinyl acetateImproved surface properties, adhesion, and compatibility.
Radical CopolymerizationUtilizes free-radical methods to incorporate monomers, often resulting in alternating structures. rsc.orgMaleic anhydride, styrene derivativesIntroduction of reactive sites for post-polymerization modification. rsc.org

Strategies for Remote Functionalization of the Alkyl Chain and Methyl Branch (e.g., C-H Activation)

Remote functionalization involves the selective chemical modification of C-H bonds that are distant from an existing functional group. For 5-methyl-1-undecene, this would mean targeting the saturated alkyl chain or the methyl branch, rather than the reactive double bond. This is a powerful strategy for creating complex molecules from simple hydrocarbon precursors.

A primary approach for this type of transformation is directed C-H activation, often mediated by a transition metal catalyst. The process typically involves a directing group that positions the catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

Another significant strategy involves radical-mediated intramolecular hydrogen atom transfer (HAT). In this approach, a radical is generated at a specific position in the molecule, often through the influence of a directing group. This radical can then abstract a hydrogen atom from a remote position within the same molecule (e.g., via a 1,5- or 1,7-HAT process), relocating the radical to a new site on the alkyl chain. nih.govnih.gov This new radical center can then be trapped by a reagent to install a new functional group.

For a long-chain alkene like 5-methyl-1-undecene, a hypothetical strategy could involve:

Initial functionalization of the double bond to install a directing group.

This directing group then facilitates a radical-mediated 1,5-HAT (or a similar transfer) to activate a C-H bond at a specific position along the undecane (B72203) backbone.

The newly formed alkyl radical is then intercepted to introduce functionality.

These advanced synthetic methods allow for the functionalization of otherwise inert C(sp³)-H bonds, providing access to a wide range of derivatives that would be difficult to synthesize through traditional methods. researchgate.net

Advanced Catalytic Systems for 5 Methyl 1 Undecene Chemistry

Design and Synthesis of Homogeneous Catalysts for 5-Methyl-1-undecene Transformations

Homogeneous catalysis offers unparalleled control over the chemical environment of the active site, enabling high precision in transformations of complex molecules like 5-methyl-1-undecene. Catalyst design focuses on tuning steric and electronic properties to achieve desired reactivity and selectivity.

Transition metals are the cornerstone of homogeneous catalysis for alkene functionalization. Ruthenium, palladium, and nickel complexes are particularly versatile for transforming terminal alkenes.

Ruthenium-Based Catalysts: Ruthenium complexes are renowned for their efficacy in olefin metathesis. For a substrate like 5-methyl-1-undecene, self-metathesis would yield 10,12-dimethyl-10-docosene and ethylene (B1197577), while cross-metathesis with other olefins opens pathways to a vast array of molecules. Second-generation Grubbs and Hoveyda-Grubbs catalysts, featuring N-heterocyclic carbene (NHC) ligands, offer high activity and functional group tolerance. researchgate.netbeilstein-journals.org The choice of the NHC ligand is critical; modifying its steric bulk and electronic properties can influence catalyst stability and selectivity. beilstein-journals.org For instance, catalysts with sterically demanding NHC ligands can promote Z-selective metathesis, a valuable transformation in fine chemical synthesis. mdpi.com

Palladium-Based Catalysts: Palladium catalysis is central to numerous C-C and C-heteroatom bond-forming reactions. youtube.comyoutube.com Transformations applicable to 5-methyl-1-undecene include:

Heck Reaction: Coupling of 5-methyl-1-undecene with an aryl or vinyl halide to form a substituted alkene. youtube.comyoutube.com

Wacker-Tsuji Oxidation: Oxidation to form a methyl ketone (6-methyl-2-dodecanone).

Hydrofunctionalization: Reactions such as hydrocarbonylation, where CO and a nucleophile are added across the double bond, can be catalyzed by palladium complexes to yield esters or carboxylic acids. nih.gov The development of chiral ligands enables asymmetric versions of these reactions, providing access to enantiomerically enriched products.

Nickel-Based Catalysts: Nickel catalysts are particularly effective for the hydrocyanation of alkenes, an industrially significant reaction. rsc.org The addition of hydrogen cyanide (HCN) across the double bond of 5-methyl-1-undecene can yield either the linear nitrile (6-methyl-dodecanenitrile) or the branched nitrile (2,5-dimethylundecanenitrile). The regioselectivity is controlled by the choice of ligand, typically a phosphite (B83602) or phosphine. rsc.orgrsc.org Modern methods often use safer cyanide sources like zinc cyanide (Zn(CN)₂) to avoid the use of highly toxic HCN gas. rsc.org

Catalyst TypeKey ReactionSubstrate ExampleCatalyst SystemProductKey Feature
Ruthenium Olefin MetathesisTerminal AlkenesGrubbs II / Hoveyda-Grubbs IIDimerized/Cross-Coupled AlkenesHigh functional group tolerance; Z-selectivity achievable with ligand design. mdpi.comumicore.com
Palladium Heck CouplingTerminal Alkenes + Aryl HalidePd(OAc)₂ / Phosphine LigandAryl-Substituted AlkeneVersatile C-C bond formation. youtube.comyoutube.com
Nickel HydrocyanationAliphatic Terminal AlkenesNi(0) / Phosphite LigandLinear NitrilesHigh regioselectivity for linear products. rsc.orgrsc.org

In recent years, metal-free organocatalysis and cooperative catalysis have emerged as powerful strategies for alkene functionalization, offering alternative reactivity and avoiding potential metal contamination in the final products.

Organocatalysis: Organocatalysts can activate substrates in unique ways. For the transformation of 5-methyl-1-undecene, key organocatalytic reactions include:

Epoxidation: Chiral ketones, such as Shi's catalyst (a fructose-derived ketone), can catalyze the asymmetric epoxidation of unactivated alkenes using oxidants like Oxone. researchgate.net Aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide have also been developed, representing a sustainable approach. rsc.org This would convert 5-methyl-1-undecene to (R)- or (S)-2-(4-methylnonyl)oxirane with high enantioselectivity.

Aerobic Oxidation: The combination of a pyrrole-proline diketopiperazine organocatalyst and a Hantzsch ester can mediate the metal-free aerobic epoxidation of electron-rich alkenes. rsc.org

Cooperative Catalysis: This approach involves two or more catalysts that work in concert to achieve a transformation not possible with either catalyst alone. For alkene functionalization, a common strategy combines a transition metal catalyst with an organocatalyst. For instance, cobalt-catalyzed hydrogen atom transfer (HAT) can be used for the asymmetric hydrofunctionalization of alkenes, where a Co-H species initiates the reaction, and a chiral ligand controls the stereochemistry of the subsequent bond formation. researchgate.netchinesechemsoc.org This methodology allows for the addition of a wide range of nucleophiles across the double bond of 5-methyl-1-undecene in a highly enantioselective manner. rsc.org

Development of Heterogeneous Catalysts for Sustainable Processes

Heterogeneous catalysts are crucial for developing sustainable and industrially scalable processes due to their ease of separation and recyclability. Research focuses on designing robust materials with high activity and selectivity.

Immobilizing metal nanoparticles (NPs) on high-surface-area supports is a leading strategy in heterogeneous catalysis. nih.gov This approach combines the high activity of nanoscale metals with the stability and recyclability of a solid support.

For 5-methyl-1-undecene, the most direct application is selective hydrogenation to produce 5-methylundecane (B167939).

Catalyst Composition: Noble metals like Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) are highly effective for alkene hydrogenation. nih.govsemanticscholar.org The choice of metal can influence activity and selectivity, especially if other reducible functional groups are present in the substrate.

Support Materials: The support material (e.g., activated carbon, alumina, silica, titania) plays a critical role. It not only provides mechanical stability but can also influence the electronic properties of the metal NPs and the adsorption of reactants, a phenomenon known as strong metal-support interaction (SMSI). nih.gov

Microenvironment Engineering: Inspired by enzymes, the microenvironment around the supported NPs can be engineered to enhance performance. nih.govsemanticscholar.org Using porous host materials allows for control over substrate diffusion and orientation, leading to improved selectivity. semanticscholar.org

Metal NanoparticleSupport MaterialReaction TypeSubstrate ExampleTemperature (°C)Pressure (bar)Conversion/Selectivity
PdActivated CarbonHydrogenation1-Dodecene301>99% Conversion / >99% Selectivity to Dodecane
PtAlumina (Al₂O₃)Hydrogenation1-Octene2510High Conversion / High Selectivity to Octane
RuSilica (SiO₂)HydrogenationLong-chain alkenes50-10020-50High activity, potential for isomerization side reactions

Note: Data is representative for long-chain terminal alkenes and illustrates typical conditions and performance.

Zeolites: These crystalline aluminosilicates possess well-defined microporous structures and strong Brønsted or Lewis acid sites, making them excellent shape-selective catalysts. acs.org For 5-methyl-1-undecene, zeolites can catalyze several important transformations:

Isomerization: The terminal double bond can be isomerized to internal positions, yielding a mixture of 5-methylundecene isomers. This is a key step in producing feedstocks for detergents and lubricants.

Oligomerization/Alkylation: At higher temperatures, light alkenes can be oligomerized over acidic zeolites. whiterose.ac.uk Similarly, 5-methyl-1-undecene could be used to alkylate aromatic compounds.

Hydroisomerization: After hydrogenation to 5-methylundecane, zeolites like ZSM-22 and ZSM-12 can be used for hydroisomerization to produce branched isomers with improved cold-flow properties for fuels and lubricants. mdpi.comrsc.orgresearchgate.net The pore size of the zeolite is critical for controlling the degree of branching and minimizing cracking. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable pore sizes and functionalizable linkers make them versatile platforms for catalysis.

As Catalysts: The metal nodes can act as Lewis acid sites, and functional groups on the linkers can introduce Brønsted acid or base sites. This allows MOFs to catalyze reactions like epoxidation and isomerization.

As Catalyst Supports: MOFs can serve as excellent supports for metal nanoparticles. The high surface area and porous structure prevent NP aggregation, leading to highly stable and active catalysts for reactions like hydrogenation.

Biocatalysis and Enzymatic Approaches for Undecene Derivatization

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild conditions. This approach is a cornerstone of green chemistry.

For a hydrophobic substrate like 5-methyl-1-undecene, several enzymatic transformations are feasible:

Epoxidation: Unspecific peroxygenases (UPOs) are robust extracellular enzymes that use hydrogen peroxide to catalyze the epoxidation of a wide range of substrates, including long-chain terminal alkenes. nih.gov Lipases can also be used in chemoenzymatic systems, where the enzyme generates a peracid in situ, which then acts as the oxidant. researchgate.netresearchgate.net These methods would yield 5-methyl-1,2-epoxyundecane.

Hydration: While the hydration of unactivated alkenes is challenging, engineered fatty acid hydratases have been developed that can catalyze the asymmetric addition of water across the double bond. nih.gov This would convert 5-methyl-1-undecene into the corresponding chiral secondary alcohol, (S)-5-methyl-2-undecanol, with high enantiomeric excess. nih.gov

Radical Hydrogenation: Recently, heme enzymes have been engineered to perform asymmetric hydrogenation of unactivated alkenes via a radical-based mechanism, offering a novel biochemical pathway for alkene reduction. chemrxiv.org

Enzyme TypeReactionSubstrate ExampleKey ProductSelectivity
Unspecific Peroxygenase (UPO)EpoxidationLong-chain terminal alkenes (C12-C20)Terminal EpoxideHigh selectivity for epoxidation over hydroxylation. nih.gov
Lipase (e.g., Novozym 435)Chemoenzymatic Epoxidation1-Nonene1,2-Epoxynonane99% Yield. researchgate.net
Engineered Oleate HydrataseAsymmetric Hydration1-Octene(S)-2-Octanol>99% ee, 95% regioselectivity. nih.gov

Computational Catalyst Design and Optimization for 5-Methyl-1-undecene Reactions

The tailored synthesis and modification of complex organic molecules like 5-methyl-1-undecene are increasingly reliant on advanced catalytic systems. In recent years, computational chemistry has emerged as a powerful tool to accelerate the discovery and refinement of catalysts for specific chemical transformations. rsc.orgmdpi.com This in silico approach allows researchers to predict catalyst performance, understand reaction mechanisms at a molecular level, and rationally design novel catalysts with enhanced activity and selectivity, thereby reducing the time and resources required for experimental screening. rsc.orgnih.gov

Computational methods are particularly valuable for reactions involving chiral molecules such as 5-methyl-1-undecene, where achieving high enantioselectivity is a primary goal. Through techniques like Density Functional Theory (DFT), chemists can model the transition states of a reaction, which are the highest energy points along the reaction pathway and determine the product distribution. mdpi.com By calculating the energy barriers for the formation of different stereoisomers, researchers can predict the enantiomeric excess (ee) that a given chiral catalyst will produce. chemrxiv.orgresearchgate.net

A key aspect of computational catalyst design is the ability to systematically modify the structure of a catalyst in silico and observe the resulting effect on its performance. For instance, the steric and electronic properties of ligands attached to a metal center can be fine-tuned to optimize the catalyst's interaction with the substrate, 5-methyl-1-undecene. This allows for the development of "back-of-the-envelope" design models that can be computationally tested and refined before being synthesized in the laboratory. chemrxiv.orgethz.ch

The process often involves creating a computational pipeline to assess numerous potential catalyst candidates. researchgate.netchemrxiv.org This begins with generating various conformers of the catalyst-substrate complex and then calculating the transition state energies for the desired reaction, such as hydroformylation or isomerization of 5-methyl-1-undecene. The data generated from these calculations can be used to construct predictive models, including those based on machine learning, to further accelerate the catalyst discovery process. rsc.org

Below are illustrative data tables showcasing the type of information generated from computational studies in catalyst design for reactions involving alkenes, which would be applicable to 5-methyl-1-undecene.

Table 1: Predicted Enantioselectivity of Chiral Rhodium-Based Catalysts for Alkene Hydroformylation

This table illustrates how computational models can predict the enantiomeric excess for a reaction with different catalysts, guiding the selection of the most promising candidates for synthesis.

Catalyst CandidateLigand SystemCalculated ΔΔG‡ (kcal/mol) (S-R)Predicted ee (%)
Rh-Cat-AChiraPhos1.590
Rh-Cat-BDIOP1.175
Rh-Cat-CBINAP2.098
Rh-Cat-DJosiPhos1.895

Note: Data are hypothetical and for illustrative purposes to show the output of computational catalyst design studies.

Table 2: DFT-Calculated Energy Barriers for Isomerization of a Model Alkene with Different Transition Metal Catalysts

This table demonstrates the use of DFT to compare the catalytic activity of different metals for a specific reaction, with lower energy barriers indicating a more efficient catalyst.

Catalyst Metal CenterLigand FrameworkReaction PathwayActivation Energy (kcal/mol)
Palladium (Pd)PPh3Dissociative22.5
Platinum (Pt)PPh3Associative25.1
Nickel (Ni)dppeDissociative20.8
Rhodium (Rh)CO/PPh3Associative19.5

Note: Data are hypothetical and for illustrative purposes to represent findings from computational chemistry.

Ultimately, the synergy between computational modeling and experimental work is crucial. chemrxiv.org Computational predictions provide valuable guidance for experimental efforts, while experimental results offer feedback to refine and improve the accuracy of the theoretical models. This integrated approach is paving the way for the development of highly efficient and selective catalysts for the transformation of 5-methyl-1-undecene and other valuable chemical feedstocks.

Spectroscopic and Advanced Analytical Techniques for 5 Methyl 1 Undecene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 5-methyl-1-undecene. jchps.com It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Reaction Mixture Analysis

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers a primary assessment of the molecular structure. The ¹H NMR spectrum reveals the different types of protons and their relative numbers, while the ¹³C NMR spectrum indicates the number of distinct carbon environments. emerypharma.comphcogj.com For 5-methyl-1-undecene, specific signals corresponding to the vinyl protons of the double bond, the methyl group, and the various methylene (B1212753) groups in the alkyl chain would be observed.

Two-dimensional (2D) NMR techniques provide deeper insights by revealing correlations between different nuclei, which is particularly useful for analyzing complex reaction mixtures where signals may overlap. walisongo.ac.idresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 5-methyl-1-undecene, COSY would show correlations between the protons of the double bond and the adjacent methylene protons, as well as between neighboring methylene groups along the chain and the methine proton with its adjacent methylene and methyl protons. github.io

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. nanalysis.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of atoms. While less critical for a flexible acyclic molecule like 5-methyl-1-undecene compared to rigid structures, it can provide information about preferred conformations.

The following table summarizes the expected NMR data for 5-methyl-1-undecene, though experimental values can vary based on the solvent and other conditions.

Technique Observed Correlation Structural Information Gained
¹H NMR Distinct signals for vinyl, methine, methylene, and methyl protons.Provides information on the different proton environments and their relative numbers. phcogj.com
¹³C NMR Signals for each unique carbon atom in the molecule.Confirms the number of carbon atoms. emerypharma.com
COSY Correlations between adjacent protons (e.g., H1-H2, H4-H5, H5-H6, H5-CH₃).Establishes the connectivity of proton spin systems. emerypharma.com
HSQC Direct one-bond correlations between protons and their attached carbons.Assigns carbon signals based on proton assignments. nanalysis.com
HMBC Long-range (2-3 bond) correlations (e.g., H1 to C3, CH₃ to C4 and C6).Connects different fragments of the molecule to build the carbon skeleton. emerypharma.com

Dynamic NMR for Conformational Analysis and Reaction Intermediates

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes. researchgate.net For a flexible molecule like 5-methyl-1-undecene, DNMR could be employed to study the barriers to rotation around the carbon-carbon single bonds. unibas.it By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with conformational interconversions. This provides valuable information about the molecule's flexibility and the relative energies of its different spatial arrangements. While specific DNMR studies on 5-methyl-1-undecene are not widely reported, the principles of the technique are applicable to understanding its stereodynamics. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. cornell.edu

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Impurity Profiling

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and determining the purity of a substance. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS is well-suited for the analysis of 5-methyl-1-undecene and can be used to identify it in a mixture, such as the volatile organic compounds (VOCs) released by microorganisms. scienceopen.comoup.com It is also a primary method for impurity profiling, capable of detecting and identifying byproducts or starting materials remaining after a synthesis. researchgate.net The NIST WebBook lists mass spectral data for 5-methyl-1-undecene, which can be used as a reference. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC separates compounds in a liquid mobile phase. LC-MS is particularly useful for less volatile or thermally sensitive compounds. ajrconline.org While 5-methyl-1-undecene is volatile enough for GC-MS, LC-MS could be employed in reaction monitoring where reagents or other products are not amenable to GC analysis.

The following table highlights the application of these hyphenated techniques.

Technique Application Information Provided
GC-MS Purity assessment, impurity identification, analysis of volatile mixtures. scienceopen.comresearchgate.netSeparation of volatile components and their mass spectra for identification. researchgate.net
LC-MS Reaction monitoring, analysis of non-volatile components in a mixture. ajrconline.orgSeparation of compounds and their molecular weights. ajrconline.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within a few parts per million, ppm). waters.comnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. cornell.edu For 5-methyl-1-undecene (C₁₂H₂₄), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound or an unknown in a complex sample. cornell.eduresearchgate.net The calculated exact mass of 5-methyl-1-undecene is 168.1878 g/mol . nih.gov

Advanced Chromatographic Separation Methods (e.g., Preparative HPLC, Chiral GC)

While analytical chromatography is used for identification and quantification, preparative chromatography is used to isolate and purify larger quantities of a compound. warwick.ac.uk

Preparative High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is used to purify compounds from reaction mixtures. warwick.ac.uklcms.cz By scaling up an analytical HPLC method, it is possible to isolate milligrams to grams of pure 5-methyl-1-undecene for further study or use. warwick.ac.uk

Chiral Gas Chromatography (GC) : Since 5-methyl-1-undecene has a chiral center at the C5 position, it exists as a pair of enantiomers (R and S). Chiral GC utilizes a chiral stationary phase to separate these enantiomers. gcms.czlibretexts.org This technique is essential for determining the enantiomeric excess (ee) of a sample, which is crucial in asymmetric synthesis or when studying the stereospecificity of biological processes involving this compound. libretexts.org Different chiral columns can be screened to find the optimal separation conditions for the enantiomers of 5-methyl-1-undecene. restek.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Kinetics

Infrared spectroscopy relies on the absorption of IR radiation at frequencies that match the natural vibrational frequencies of a molecule. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. ksu.edu.sa In contrast, Raman spectroscopy is a light-scattering technique. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light, which is shifted in frequency due to interactions with the molecule's vibrations. researchgate.net A vibration is Raman active if it causes a change in the molecule's polarizability. ksu.edu.sa Often, IR and Raman spectroscopy provide complementary information, as vibrations that are strong in one technique may be weak or absent in the other. mt.com

For 5-Methyl-1-undecene, the key functional groups for analysis are the terminal alkene (C=C) and the aliphatic alkane structure, including the methyl branch. The characteristic vibrational modes associated with these groups can be used for identification. For instance, the C=C stretching vibration in terminal alkenes typically appears as a moderate intensity band in the IR spectrum. The stretching and bending vibrations of the vinyl (=CH₂) and allylic (C-H) protons are also readily identifiable. The methyl (CH₃) and methylene (CH₂) groups of the undecane (B72203) chain give rise to characteristic stretching and bending absorptions.

The table below summarizes the expected vibrational frequencies for the primary functional groups present in 5-Methyl-1-undecene.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
Alkene =C-H Stretch3080-3010 (strong, sharp)3080-3010 (medium)
C=C Stretch1645-1640 (medium)1645-1640 (strong)
=C-H Out-of-Plane Bend1000-985 and 915-905 (strong)Weak or inactive
Alkyl C-H Asymmetric Stretch (CH₃)~2960~2960
C-H Symmetric Stretch (CH₃)~2870~2870
C-H Asymmetric Stretch (CH₂)~2925~2925
C-H Symmetric Stretch (CH₂)~2855~2855
C-H Bend (CH₃)~1450 and ~1375~1450 and ~1375
C-H Bend (CH₂)~1465~1465

Data compiled from general spectroscopic principles. core.ac.uksu.se

Beyond simple functional group identification, vibrational spectroscopy is a valuable asset for monitoring reaction kinetics. acs.org For reactions involving the double bond of 5-Methyl-1-undecene, such as hydrogenation, polymerization, or oxidation, IR or Raman spectroscopy can track the progress of the reaction in real-time. By monitoring the decrease in the intensity of the characteristic alkene peaks (e.g., the C=C stretch at ~1642 cm⁻¹) and the corresponding increase in peaks associated with the product, one can determine the rate of the reaction. ubc.ca For example, in a study of the oxidation of a terminal alkene monolayer, IR spectroscopy was used to observe the disappearance of CH₂ and CH₃ groups and the appearance of new peaks corresponding to organonitrate products. ubc.ca This allows for the calculation of reaction rate constants and provides insights into the reaction mechanism without the need for sample extraction and quenching. acs.org

X-ray Diffraction Studies of Crystalline Derivatives or Co-crystals

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice. However, as 5-Methyl-1-undecene is a liquid at room temperature, direct single-crystal X-ray diffraction analysis is not feasible. To apply this powerful technique, the molecule must first be converted into a suitable crystalline solid.

Two primary strategies can be employed: the formation of a crystalline derivative or the generation of a co-crystal.

Crystalline Derivatives: This involves a chemical reaction to convert 5-Methyl-1-undecene into a solid compound. For example, a reaction at the double bond could introduce a polar functional group capable of forming a well-ordered crystalline solid.

Co-crystals: This approach involves crystallizing the target molecule with a second compound, known as a "coformer," where both components are incorporated into the same crystal lattice through non-covalent interactions like hydrogen bonding or van der Waals forces. acs.org This method is advantageous as it does not chemically alter the target molecule.

Once suitable crystals are obtained, single-crystal XRD analysis can be performed. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected, and the data are processed to solve and refine the crystal structure.

While no specific X-ray diffraction studies on derivatives of 5-Methyl-1-undecene are available in the surveyed literature, studies on related or analogous compounds illustrate the type of data that would be obtained. For example, the crystal structures of various pharmaceutical co-crystals have been successfully determined from X-ray powder diffraction data, which can be applied when single crystals are difficult to grow. mdpi.com Similarly, studies on polymers of related alkenes, like poly(4-methyl-1-pentene), have utilized X-ray diffraction to characterize different crystalline forms and their helical chain conformations. mdpi.com

A hypothetical XRD study on a crystalline derivative of 5-Methyl-1-undecene would yield a set of crystallographic parameters that define the solid-state structure. An illustrative data table is provided below.

ParameterExample ValueDescription
Empirical Formula C₁₂H₂₃BrO(Hypothetical bromohydrin derivative)
Formula Weight 263.22 g/mol Molecular weight of the derivative.
Crystal System MonoclinicThe crystal lattice system.
Space Group P2₁/cThe symmetry group of the crystal. mdpi.com
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 18.1 ÅDimensions of the unit cell.
α = 90°, β = 95.5°, γ = 90°Angles of the unit cell.
Volume 1548 ųVolume of the unit cell.
Z 4Number of molecules in the unit cell.
Calculated Density 1.130 g/cm³The calculated density of the crystal.

This table is a hypothetical representation of data that would be obtained from an XRD experiment.

Such a study would unambiguously confirm the molecular connectivity and provide detailed insight into the conformation (three-dimensional shape) of the 5-Methyl-1-undecene backbone as it exists in the solid state. This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Computational and Theoretical Investigations of 5 Methyl 1 Undecene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and inherent reactivity of a molecule. DFT methods, such as the popular B3LYP functional, balance computational cost and accuracy, making them suitable for molecules of this size. Ab initio methods, like Møller-Plesset perturbation theory (e.g., MP2), offer higher accuracy by systematically improving upon the Hartree-Fock method, though at a greater computational expense. researchgate.net

These calculations begin by optimizing the molecule's geometry to find its lowest energy conformation. For 5-Methyl-1-undecene, this involves determining the precise bond lengths, bond angles, and dihedral angles of its flexible nonane (B91170) chain attached to a methyl-substituted vinyl group. From this optimized structure, a wealth of electronic properties can be derived.

Frontier Molecular Orbital (FMO) Theory FMO theory is a cornerstone for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). The energy and localization of these orbitals are key predictors of a molecule's reaction pathways.

For 5-Methyl-1-undecene, the HOMO is expected to be the π orbital of the C1=C2 double bond, as π electrons are generally higher in energy than the σ electrons of the saturated alkyl chain. The LUMO would correspondingly be the antibonding π* orbital of this same double bond. This localization indicates that the terminal double bond is the most reactive site in the molecule, particularly for electrophilic addition reactions. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.

An illustrative FMO analysis for 5-Methyl-1-undecene, based on typical DFT calculations for similar alkenes, is presented below.

Parameter Illustrative Calculated Value (Hartree) Illustrative Calculated Value (eV) Primary Atomic Orbital Contribution
HOMO Energy-0.235-6.39C1(p), C2(p)
LUMO Energy+0.051+1.39C1(p), C2(p)
HOMO-LUMO Gap0.2867.78-

Note: These values are hypothetical, calculated for illustrative purposes using a representative DFT method (e.g., B3LYP/6-31G) and are intended to demonstrate typical results for a terminal alkene.*

Molecular Electrostatic Potential (MEP) Maps A Molecular Electrostatic Potential (MEP) map visualizes the total electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It provides a guide to the regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

For 5-Methyl-1-undecene, the MEP map would clearly show a region of high electron density (negative potential) localized around the π-system of the C1=C2 double bond. dost.gov.ph This concentration of negative charge makes it the primary target for attack by electrophiles, such as protons (H+) in acid-catalyzed reactions or halogens. The long, saturated alkyl chain would exhibit a relatively neutral potential (green), confirming its lower reactivity compared to the alkene functional group.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and intermediates. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed.

Consider the electrophilic addition of HBr to 5-Methyl-1-undecene. The reaction would proceed via a two-step mechanism. The first, rate-determining step involves the attack of the double bond on the hydrogen atom of HBr, leading to a transition state and the formation of a secondary carbocation intermediate at C2 (in accordance with Markovnikov's rule). The second step is the rapid attack of the bromide ion (Br-) on the carbocation.

Below is an illustrative reaction energy profile table for the first step of HBr addition.

Species Description Illustrative Relative Energy (kcal/mol)
Reactants5-Methyl-1-undecene + HBr0.0
Transition State 1H-Br bond breaking, C-H bond forming+15.2
IntermediateSecondary carbocation at C2 + Br-+5.4

Note: Energy values are hypothetical and for illustrative purposes only. They represent typical values for an electrophilic addition to an alkene.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. umweltbundesamt.de Given its long and flexible hexyl "tail," 5-Methyl-1-undecene can adopt a vast number of conformations through rotation around its single bonds.

MD simulations model the molecule using a classical force field (like AMBER or CHARMM), which defines the potential energy of the system based on bond lengths, angles, and torsions. The simulation evolves the system over time by solving Newton's equations of motion, providing a trajectory of atomic positions. Analysis of this trajectory reveals the most stable and frequently accessed conformations, the dynamics of conformational changes, and the influence of the surrounding environment.

For 5-Methyl-1-undecene, MD simulations could be used to:

Analyze Conformational Landscape: Identify the lowest-energy conformers in a vacuum or in different solvents. The bulky alkyl chain will likely favor extended, anti-periplanar arrangements to minimize steric hindrance, but folded conformations will also be present in the dynamic equilibrium.

Study Solvent Effects: Simulate the molecule in a box of explicit solvent molecules (e.g., water, hexane) to understand how solute-solvent interactions influence its shape and behavior. In a nonpolar solvent like hexane, the molecule would be freely flexible. In a polar solvent, hydrophobic effects would likely cause the alkyl chain to adopt more compact, folded conformations to minimize its surface area exposure to the solvent.

MD Simulation Parameter Typical Value / Description
Force FieldGROMOS, AMBER, CHARMM
Solvent ModelExplicit (e.g., TIP3P for water) or Implicit (continuum)
System Size1 molecule of 5-Methyl-1-undecene + ~2000 solvent molecules
Temperature298 K (controlled by a thermostat, e.g., Nosé-Hoover)
Pressure1 atm (controlled by a barostat, e.g., Parrinello-Rahman)
Simulation Time100 - 500 nanoseconds (ns)
Time Step2 femtoseconds (fs)

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) for 5-Methyl-1-undecene Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the activity or properties of new chemical compounds based on their molecular structure. These models work by finding a mathematical correlation between calculated molecular descriptors and an experimentally measured property.

For 5-Methyl-1-undecene, a QSPR study could be developed to predict a physical property like the boiling point for a series of its derivatives. This would involve:

Creating a Dataset: Synthesizing or computationally designing a series of derivatives of 5-Methyl-1-undecene. For example, by varying the length of the alkyl chain or adding different functional groups.

Calculating Descriptors: For each derivative, a wide range of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO energy, dipole moment).

Building the Model: Using statistical methods like Multiple Linear Regression (MLR), a model is created that links a selection of the most relevant descriptors to the property of interest.

An illustrative QSPR data table for predicting the boiling point of hypothetical 5-Methyl-1-undecene derivatives is shown below.

Compound Molecular Weight ( g/mol ) LogP (Octanol-Water) Predicted Boiling Point (°C)
5-Methyl-1-decene154.305.3192.5
5-Methyl-1-undecene168.325.9211.7
5-Methyl-1-dodecene182.356.4230.1
6-Chloro-5-methyl-1-undecene202.776.8245.3

Note: This table is a hypothetical example. The predicted boiling points are for illustrative purposes to demonstrate the output of a QSPR model. LogP is a descriptor representing lipophilicity.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. DFT methods are commonly used to calculate NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption wavelengths.

For 5-Methyl-1-undecene, one could calculate its 13C NMR spectrum. The process involves optimizing the molecule's geometry and then performing a specialized NMR calculation (e.g., using the GIAO method) to determine the magnetic shielding tensor for each nucleus. These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Comparing these predicted shifts to experimental data can confirm peak assignments. Discrepancies between calculated and experimental values are expected but are often systematic, allowing for reliable interpretation.

Carbon Atom Experimental ¹³C NMR Shift (ppm) Illustrative Calculated ¹³C NMR Shift (ppm)
C1 (CH2=)114.2115.1
C2 (=CH-)139.1140.0
C3 (-CH2-)33.834.5
C4 (-CH2-)27.528.1
C5 (-CH-)36.737.2
C1' (CH3 on C5)19.520.1

Note: Experimental data sourced from public databases. Calculated values are hypothetical, representing typical accuracy for DFT-based NMR predictions.

Emerging Applications and Industrial Relevance of 5 Methyl 1 Undecene

5-Methyl-1-undecene as a Building Block in Specialty Chemical Synthesis

5-Methyl-1-undecene's reactivity, stemming from its terminal double bond, makes it a valuable building block in organic synthesis. It serves as a precursor for a variety of more complex molecules, finding use as a versatile chemical intermediate. smolecule.com The presence of both a long carbon chain and a branched structure contributes to its distinct chemical behavior and utility in creating specialty chemicals. smolecule.com

Precursor for Advanced Lubricants and Fuel Additives

The long-chain, branched structure of olefins like 5-Methyl-1-undecene is advantageous in the formulation of advanced lubricants and fuel additives. While its direct isomer, 2-methyl-1-undecene (B103759), is noted as a candidate for lubricant design due to its hydrophobic nature and potential lubricating properties, the broader class of C6 to C14 linear alpha-olefins, which includes 1-undecene (B165158), are oligomerized to form polyalphaolefins (PAOs). smolecule.comgoogle.com These PAOs are key components in high-performance synthetic lubricants. google.com Furthermore, vinyl terminated macromonomers (VTMs) can be chemically modified through processes like epoxidation and amination to create effective additives for both fuels and lubricants. google.com The production of jet-fuel-range molecules has also been explored through the catalytic upgrading of biomass-derived acids, resulting in compounds like 5-undecene. rsc.org

Intermediates in the Synthesis of Fragrance and Flavor Compounds

Several isomers of methyl-undecene are recognized for their roles in the flavor and fragrance industry. For instance, (Z)-9-Methyl-5-undecene is valued for its unique aroma profile and is used to enhance the scent of products like perfumes and cosmetics. lookchem.com The related compound 2-Methyl-1-undecene also serves as a synthetic intermediate for producing fragrances. smolecule.com Notably, 5-methyl-1-undecene itself has been identified as a flavor component associated with the characteristic flavor and aroma of meat. google.comgoogle.com The saturated analogue, 5-methylundecane (B167939), is also known as an aroma compound that can be derived from the thermal degradation of certain natural products. chemicalbook.com This connection underscores the potential of the 5-methyl-undecene structure as a precursor in the synthesis of specific flavor and aroma profiles.

Polymer Science: Properties and Synthesis of 5-Methyl-1-undecene-Based Materials

In polymer science, alpha-olefins are fundamental monomers. 5-Methyl-1-undecene, as a monomer, can contribute to the synthesis of polymers with specific, tailored properties. smolecule.com Its branched structure influences the physical characteristics of the resulting polymer.

Modifiers for Polyolefins and Elastomers

Branched alpha-olefins are frequently copolymerized with linear olefins like ethylene (B1197577) and propylene (B89431) to modify the properties of the resulting polymers, creating materials such as thermoplastic polyolefins (TPOs) and thermoplastic elastomers (TPEs). Monomers like 3-methyl-1-pentene, 4-methyl-1-pentene, and 5-methyl-1-hexene (B1630410) are used to produce crystalline polyolefins with desirable characteristics. googleapis.comjustia.com For example, poly(4-methyl-1-pentene) is a high-performance thermoplastic known for its low density and high transparency. mdpi.com The incorporation of such branched monomers can reduce the crystallinity of the polymer, which is an effective method to improve properties like brittleness. mdpi.com By analogy, 5-methyl-1-undecene can act as a comonomer to modify the properties of polyolefins and elastomers, influencing their final physical and mechanical performance. Additionally, polyalphaolefins (PAOs) derived from olefins like 1-undecene are used as modifiers in polyethylene (B3416737) compositions to enhance their properties. google.com

Synthesis of Bio-based or Sustainable Polymers Incorporating Branched Olefins

There is a significant drive toward producing chemicals and polymers from renewable resources. One approach involves the biosynthesis of terminal olefins like 1-undecene from fatty acids, creating "green" precursors for industrial chemicals. google.com Castor oil is another important bio-based feedstock; its derivative, methyl 10-undecenoate, has been successfully used to synthesize renewable polyesters and poly(ester-amide)s. rsc.org These processes highlight a pathway for creating sustainable polymers. While direct polymerization of bio-derived 5-methyl-1-undecene is an area of ongoing research, the functionalization of polyolefins provides another route. For instance, poly(propylene)-co-(11-bromo-1-undecene) can be used as a platform copolymer that allows for post-polymerization modification, opening the door to a wide range of functional and potentially bio-based materials. acs.org

Role in Advanced Materials Development (e.g., Surfactants, Detergents)

The molecular structure of 5-methyl-1-undecene, with its hydrophobic carbon chain and reactive double bond, makes it a relevant molecule in the development of surfactants and detergents. Its isomer, 2-methyl-1-undecene, is considered a candidate for surfactant development. smolecule.com The general process often involves the hydroformylation of olefins to produce detergent alcohols, which are then converted into surfactants. google.com For example, a mixture of C11 olefins, including various methyl-1-decene isomers, can be hydroformylated to produce alcohols for this purpose. google.com Another advanced method involves the skeletal isomerization of linear olefins, such as 1-undecene, to create lightly branched olefins. google.com.na These branched olefins are then used to produce alkylbenzenesulfonate surfactants with disrupted crystallinity, which can improve their performance in detergent compositions. google.com.na

Contributions to Sustainable Chemical Production and Circular Economy Models

5-Methyl-1-undecene and its related isomers are emerging as significant contributors to the advancement of sustainable chemical production and the principles of a circular economy. Their potential stems from two primary pathways: their generation from renewable biological sources and their role as value-added products from the chemical recycling of plastic waste.

A pivotal development in sustainable production is the microbial biosynthesis of medium-chain 1-alkenes (MCAEs), such as 1-undecene, from renewable feedstocks. pnas.orgnih.gov Researchers have discovered that bacteria, particularly species of Pseudomonas, can produce 1-undecene through the enzymatic conversion of medium-chain fatty acids. pnas.orgnih.gov This biosynthetic pathway represents a significant shift away from traditional petroleum-based chemical synthesis, offering a method to produce valuable chemical building blocks from renewable raw materials. nih.gov The process utilizes an oxygen-activating, nonheme iron-dependent enzyme that converts fatty acids like lauric acid into the corresponding terminal olefin, 1-undecene, via oxidative decarboxylation. pnas.orgfrontiersin.org This biological route holds promise for establishing bioprocesses that can mitigate dependence on fossil hydrocarbons for producing chemical commodities. pnas.org

In the context of a circular economy, 5-Methyl-1-undecene and its isomers are relevant to the chemical recycling of plastic waste. Pyrolysis, a thermochemical process that breaks down plastics in the absence of oxygen, has been identified as a key technology for converting plastic waste into valuable liquid and gaseous products. mdpi.comuclan.ac.uk Studies analyzing the liquid oil produced from the pyrolysis of common plastics like high-density polyethylene (HDPE) and polypropylene (B1209903) (PP) have consistently identified 1-undecene as a component of the resulting pyro-oil. uclan.ac.ukresearchgate.netmdpi.com This demonstrates a viable route for the valorization of plastic waste, transforming it from a low-value refuse item into a source of chemical intermediates. mdpi.com By converting end-of-life plastics back into chemical feedstocks, this process exemplifies a closed-loop system, a fundamental concept of the circular economy. ua.es

The alkenes produced, whether from biosynthesis or chemical recycling, can then serve as precursors for a variety of other chemicals. One notable application is in the production of more sustainable surfactants for cleaning products. For instance, branched alkenes like 2-methyl-1-undecene can be used to create C10-C13 alkylphenyl sulfonates, which are effective detergent components. google.com Utilizing alkenes derived from renewable or recycled sources to synthesize these surfactants enhances the sustainability profile of consumer products. google.com

The table below summarizes the key pathways through which undecene isomers contribute to sustainable and circular chemical models.

Contribution PathwaySource MaterialProcessKey Product(s)Sustainability ImpactSupporting Evidence
Bio-based Production Renewable Fatty Acids (e.g., Lauric Acid)Microbial Biosynthesis (Pseudomonas sp.)1-UndeceneReduces reliance on fossil fuels; utilizes renewable feedstocks. pnas.orgnih.gov pnas.orgnih.govfrontiersin.org
Circular Economy Waste Plastics (HDPE, PP)Thermochemical Pyrolysis1-Undecene, other hydrocarbonsValorization of plastic waste; creates a closed-loop system for plastics. mdpi.comresearchgate.net mdpi.comuclan.ac.ukresearchgate.netmdpi.com
Sustainable Products Bio-based or Recycled AlkenesAlkylation & SulfonationAlkylphenyl SulfonatesProduction of renewable and more sustainable detergents. google.com google.com

Future Research Directions and Unaddressed Challenges in 5 Methyl 1 Undecene Chemistry

Development of Highly Selective and Stereospecific Synthetic Routes

The primary challenge in harnessing 5-methyl-1-undecene lies in its synthesis. The creation of the chiral center at the C5 position with high enantioselectivity is a non-trivial task. While general methods for alkene synthesis are well-established, achieving high stereocontrol in long-chain, non-activated alkenes remains a significant hurdle. rsc.orgnih.gov

Future research must focus on developing novel catalytic systems that can deliver (R)-5-methyl-1-undecene or (S)-5-methyl-1-undecene with high optical purity. Key areas for exploration include:

Asymmetric Catalysis: Transition-metal-catalyzed reactions, such as asymmetric hydroalkenylation or cross-coupling reactions, offer a promising avenue. nih.govchinesechemsoc.org The development of new chiral ligands is crucial for inducing high enantioselectivity. chinesechemsoc.orgdiva-portal.org For instance, cobalt-catalyzed asymmetric hydroalkylation has shown promise for related heterocyclic alkenes, suggesting its potential applicability. rsc.org

Biocatalysis: The use of enzymes, such as engineered fatty acid hydratases or decarboxylases, could provide a highly selective and environmentally benign route. nih.govnih.gov The discovery of UndA, a nonheme iron-dependent enzyme that catalyzes the synthesis of 1-undecene (B165158) from lauric acid, highlights the potential for discovering or engineering enzymes for more complex branched alkenes. nih.govgoogle.com

Stereospecific Transformations: Methods starting from chiral precursors, such as allylic alcohols, and employing stereospecific reactions like epoxidation followed by deoxygenation, have been demonstrated for analogous systems like (Z)-6-methyl-5-undecene. scielo.org.boredalyc.org Adapting these multi-step sequences to produce 5-methyl-1-undecene stereoselectively is a viable, though potentially lengthy, research direction.

A comparison of potential synthetic strategies highlights the existing gaps:

Synthetic Strategy Potential Advantages Current Challenges & Research Needs
Asymmetric Metal Catalysis High atom economy, potential for high turnover. rsc.orgCatalyst discovery, ligand design for long-chain substrates, control of regioselectivity and enantioselectivity. nih.govnih.gov
Biocatalysis/Biosynthesis High stereospecificity, mild reaction conditions, sustainable. biofueljournal.combiofueljournal.comEnzyme discovery and engineering, low product titers, scaling up bioprocesses. nih.govbiofueljournal.com
Chiral Pool Synthesis Well-defined stereochemistry from starting material.Lengthy synthetic sequences, availability of suitable chiral precursors. scielo.org.boredalyc.org

Exploration of Novel Reactivity Patterns and Multi-component Reactions

The reactivity of 5-methyl-1-undecene is dominated by its terminal double bond, making it susceptible to addition reactions. However, the full scope of its reactivity, particularly in complex, value-adding transformations, is underexplored.

Future research should aim to:

Discover Novel Functionalizations: Move beyond simple additions to explore more complex C-H functionalization reactions at the allylic position or elsewhere on the alkyl chain. rsc.org Asymmetric functionalization using chiral hypervalent iodine reagents has shown success for general olefins and could be applied here. sioc-journal.cn

Develop Multi-component Reactions: Design one-pot reactions that incorporate 5-methyl-1-undecene and two or more other reactants to rapidly build molecular complexity. Asymmetric three-component alkene dicarbofunctionalization, which has been demonstrated for other systems, could provide a powerful tool for creating multiple C-C bonds in a single step. researchgate.net

Leverage the Chiral Center: Investigate how the existing stereocenter at C5 can direct the stereochemical outcome of reactions at the double bond or other positions along the chain, a concept known as substrate-controlled diastereoselection.

Advancements in In-Situ and Operando Analytical Characterization Techniques

Understanding and optimizing the synthesis and reactions of 5-methyl-1-undecene requires advanced analytical methods that can monitor reactions in real-time. researchgate.net The development of in-situ (under reaction conditions) and operando (while working) spectroscopic techniques is paramount. acs.org

Challenges in this area include the low concentration of catalytic species and the complexity of reaction mixtures. rsc.org Future advancements should focus on:

High-Sensitivity Spectroscopy: Applying techniques like operando Infrared (IR), Raman, and UV-vis spectroscopy to identify transient intermediates and catalyst resting states during reactions. acs.orgrsc.orgrsc.org For example, operando IR spectroscopy has been instrumental in studying olefin polymerization and hydroformylation catalysts. unito.itfau.de

Coupled Techniques: Integrating spectroscopic methods with chromatographic techniques (e.g., GC-MS) to correlate the evolution of catalyst species with product formation and selectivity simultaneously. researchgate.netrsc.org

Advanced NMR Methods: Utilizing advanced Nuclear Magnetic Resonance (NMR) techniques for detailed structural elucidation of intermediates and for mechanistic studies, despite its relatively slower timescale compared to IR. rsc.org

The application of these techniques could provide crucial insights into reaction mechanisms, catalyst deactivation pathways, and the origins of stereoselectivity. rsc.orgrsc.org

Analytical Technique Potential Application for 5-Methyl-1-undecene Key Challenges
Operando IR/Raman Spectroscopy Monitoring catalyst-substrate interactions, identifying key vibrational modes of intermediates. acs.orgrsc.orgSensitivity to low-concentration species, spectral overlap in complex mixtures. rsc.org
Operando UV-vis Spectroscopy Observing changes in the electronic state of metal catalysts. rsc.orgrsc.orgProvides limited structural information, often qualitative. rsc.org
Real-Time GC-MS Quantifying product formation, selectivity, and conversion over time. researchgate.netDoes not directly probe the catalyst or reactive intermediates.
In-Situ NMR Spectroscopy Detailed structural analysis of stable intermediates and products. rsc.orgLower sensitivity and slower timescale compared to other methods. rsc.org

Integration of 5-Methyl-1-undecene into Complex Molecular Architectures and Functional Materials

As a chiral building block, 5-methyl-1-undecene holds promise for constructing larger, functional molecules and materials. Its long alkyl chain and terminal olefin provide handles for polymerization and further chemical modification.

Key research directions include:

Polymer Synthesis: Using 5-methyl-1-undecene as a monomer or co-monomer in coordination polymerization to create novel polyolefins. google.commdpi.com The methyl branch could influence the physical properties of the resulting polymer, such as crystallinity, density, and thermal characteristics, similar to how poly(4-methyl-1-pentene) exhibits unique properties due to its side chain. mdpi.com

Fine Chemical Synthesis: Employing 5-methyl-1-undecene as a starting material for the synthesis of high-value fine chemicals, such as pharmaceuticals, agrochemicals, or fragrance components. Its structure is a component of some complex natural products and synthetic compounds. ontosight.aigoogle.com

Functional Materials: Grafting 5-methyl-1-undecene onto surfaces or incorporating it into self-assembling systems like liquid crystals or surfactants, where its specific shape and chirality can direct macroscopic properties. fau.de

Economic and Environmental Sustainability Assessments of Production and Application Pathways

For 5-methyl-1-undecene to become a viable chemical feedstock, its production and use must be economically and environmentally sustainable. biofueljournal.com A significant challenge is the current reliance on petrochemical feedstocks and energy-intensive processes. biofueljournal.combiofueljournal.com

Future research must rigorously assess the following:

Green Chemistry Metrics: Evaluating synthetic routes based on principles of green chemistry, such as atom economy, E-factor (waste generated per unit of product), and use of renewable resources. uantwerpen.be

Techno-Economic Analysis: Conducting detailed cost analyses of promising synthetic pathways, from raw material sourcing to final product purification, to determine economic feasibility. biofueljournal.combiofueljournal.com

Lifecycle Assessment: Performing comprehensive lifecycle assessments to quantify the environmental impact of producing and using 5-methyl-1-undecene, comparing it with existing alternatives. This includes evaluating biosynthetic routes that may utilize renewable feedstocks like CO2 or organic residues. biofueljournal.comresearchgate.net

Developing sustainable pathways, such as microbial biosynthesis from waste streams, could dramatically improve the environmental profile of this compound but currently faces challenges of low yields and the need for extensive metabolic engineering. biofueljournal.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.